3-Pentadecanoyl-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C18H33NO3 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-pentadecanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19-15-16-22-18(19)21/h2-16H2,1H3 |
InChI Key |
RSNWXHNBZSWFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)N1CCOC1=O |
Origin of Product |
United States |
Structural and Stereochemical Characterization for Academic Research
Definitive Nomenclature and Systematic IUPAC Assignment
The compound "3-Pentadecanoyl-1,3-oxazolidin-2-one" is systematically named based on its constituent functional groups. The core of the molecule is a 1,3-oxazolidin-2-one ring system. This is a five-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a carbonyl group at position 2. researchgate.net The nitrogen atom at position 3 is acylated with a pentadecanoyl group, which is a 15-carbon saturated fatty acyl chain derived from pentadecanoic acid.
Therefore, the definitive IUPAC name for this compound is 3-(pentadecanoyl)oxazolidin-2-one . This nomenclature precisely describes the attachment of the C15 acyl chain to the nitrogen of the oxazolidinone heterocycle.
| Component | Description |
| Oxazolidin-2-one | A five-membered heterocyclic ring containing oxygen at position 1, nitrogen at position 3, and a ketone at position 2. |
| Pentadecanoyl | A 15-carbon acyl group (C₁₅H₂₉O-) derived from pentadecanoic acid. |
| 3- | Indicates that the pentadecanoyl group is attached to the nitrogen atom at the 3-position of the oxazolidinone ring. |
Stereochemical Considerations and Enantiomeric/Diastereomeric Purity Assessment
N-acyl oxazolidinones are paramount in the field of asymmetric synthesis, primarily for their role as chiral auxiliaries. researchgate.netrsc.org These auxiliaries are covalently attached to a substrate to guide a chemical reaction towards the formation of a specific stereoisomer. scielo.org.mx
The utility of this compound in stereoselective synthesis is entirely dependent on the oxazolidinone ring being enantiomerically pure. These chiral auxiliaries are typically prepared from readily available and optically pure 1,2-amino alcohols. wikipedia.org The most common examples, popularized by David A. Evans, are substituted at the 4- and/or 5-positions of the oxazolidinone ring, for instance, with benzyl (B1604629), isopropyl, or phenyl groups. wikipedia.org
These substituents create a defined three-dimensional chiral environment. The steric bulk of the substituent at the C4 or C5 position effectively shields one of the two faces of the enolate derived from the N-acyl group, dictating the trajectory of incoming reagents. wikipedia.org Although the pentadecanoyl group itself is achiral, its attachment to a chiral oxazolidinone auxiliary allows for the stereocontrolled functionalization at the alpha-carbon of the acyl chain.
The mechanism for stereochemical control using chiral N-acyl oxazolidinones is well-established and provides predictable outcomes. researchgate.netacs.org The process generally involves three key steps:
Acylation: The chiral oxazolidinone auxiliary is first acylated. wikipedia.org In this case, the oxazolidinone would be treated with a reactive derivative of pentadecanoic acid (e.g., pentadecanoyl chloride) to form this compound. This is often achieved by first deprotonating the auxiliary's N-H bond with a strong base like n-butyllithium. wikipedia.org
Enolate Formation: The N-acyl oxazolidinone is then treated with a base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), at low temperatures (e.g., -78 °C). wikipedia.orgacs.orgwilliams.edu This selectively removes a proton from the α-carbon of the pentadecanoyl chain to form a stable, rigid (Z)-enolate. wikipedia.orgacs.org The rigidity is achieved through chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring.
Diastereoselective Alkylation: The chelated (Z)-enolate has two diastereotopic faces. The substituent on the chiral auxiliary (e.g., at C4) sterically blocks one face. williams.edu Consequently, an electrophile, such as an alkyl iodide, will preferentially attack from the less sterically hindered face. acs.orgwilliams.edu This leads to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity, often with diastereomeric ratios exceeding 98:2. acs.orgwilliams.edu
Following the reaction, the chiral auxiliary can be cleaved from the product, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂), to yield an enantiomerically enriched carboxylic acid and recover the auxiliary. acs.orgacs.org This reliability has made Evans' oxazolidinone methodology a cornerstone of modern asymmetric synthesis. researchgate.net
Advanced Spectroscopic Methodologies for Structural Elucidation
The definitive structure of this compound and its derivatives is confirmed using a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within the molecule.
¹H NMR Spectroscopy: A standard ¹H NMR spectrum provides distinct signals for the different protons in the molecule. For an unsubstituted this compound, the protons on the oxazolidinone ring would appear as two triplets corresponding to the methylene (B1212753) groups at C4 and C5. chemicalbook.com Based on data for similar structures, these typically resonate between 3.6 and 4.5 ppm. chemicalbook.comchemicalbook.com The long pentadecanoyl chain would show a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.8-0.9 ppm, a large, broad signal for the bulk of the methylene (CH₂) groups between 1.2-1.6 ppm, and a deshielded triplet for the methylene group alpha to the N-acyl carbonyl at a higher chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. Two distinct carbonyl signals are expected: one for the oxazolidinone carbonyl (C2), which typically appears around 157-159 ppm, and another for the pentadecanoyl carbonyl, which would be further downfield. bioorg.orgbioorg.org The methylene carbons of the oxazolidinone ring (C4 and C5) are expected in the 45-70 ppm range. bioorg.org The carbons of the long alkyl chain would appear in the typical aliphatic region (approx. 14-35 ppm).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to probe the electronic environment of the nitrogen atom. For an N-acyl oxazolidinone, the nitrogen atom is part of a carbamate (B1207046) functional group. The chemical shift for amide nitrogens typically falls within the range of -210 to -300 ppm relative to ammonia. nih.gov A ¹H-¹⁵N HMBC experiment could definitively correlate the protons on the C5 of the ring and the α-carbon of the acyl chain to the nitrogen atom, confirming the connectivity. nih.gov
Table of Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Oxazolidinone CH₂ (C4, C5) | ~3.6 - 4.5 | Two multiplets/triplets |
| Acyl CH₂ (α to C=O) | ~2.8 - 3.2 | Deshielded triplet | |
| Acyl (CH₂)₁₂ | ~1.2 - 1.6 | Broad multiplet | |
| Acyl CH₃ | ~0.8 - 0.9 | Triplet | |
| ¹³C | Oxazolidinone C=O (C2) | ~157 - 159 | bioorg.orgbioorg.org |
| Acyl C=O | ~170 - 174 | ||
| Oxazolidinone CH₂ (C4, C5) | ~45 - 70 | bioorg.org | |
| Acyl Chain Carbons | ~14 - 35 |
| ¹⁵N | Oxazolidinone N | ~ -210 to -300 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR spectroscopy provides invaluable information regarding the covalent framework and spatial relationships between atoms in this compound. These experiments resolve spectral overlap and reveal complex coupling networks that are not apparent in one-dimensional spectra. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the oxazolidinone ring, as well as along the pentadecanoyl chain. For instance, the methylene protons adjacent to the carbonyl group (C2' of the acyl chain) would show a correlation to the next methylene protons (C3'), and this connectivity can be traced down the entire length of the fatty acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu This is crucial for assembling the molecular fragments. Key HMBC correlations for this molecule would include the correlation from the methylene protons at C2' of the acyl chain to the exocyclic carbonyl carbon (C1') and the C3' carbon. Additionally, protons on the oxazolidinone ring would show correlations to the imide carbonyl carbon (C2), confirming the N-acylation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation. For a chiral derivative of this compound (e.g., with substituents at C4 or C5 of the oxazolidinone ring), NOESY can help establish the relative stereochemistry of these substituents by observing spatial correlations between their protons.
A representative table of expected 2D NMR correlations is provided below.
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlation (¹³C) |
| H-4 (Oxazolidinone) | H-5 | C-4 | C-2, C-5 |
| H-5 (Oxazolidinone) | H-4 | C-5 | C-2, C-4 |
| H-2' (Acyl Chain) | H-3' | C-2' | C-1', C-3', C-4' |
| H-3' (Acyl Chain) | H-2', H-4' | C-3' | C-1', C-2', C-4', C-5' |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. Tandem mass spectrometry further provides structural information through controlled fragmentation. nih.govnih.gov
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. acs.org For this compound (C₁₈H₃₃NO₃), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This high level of accuracy helps to distinguish between different compounds that may have the same nominal mass.
| Ion | Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [M+H]⁺ | C₁₈H₃₄NO₃⁺ | 312.2533 | 312.2530 |
| [M+Na]⁺ | C₁₈H₃₃NNaO₃⁺ | 334.2353 | 334.2351 |
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. semanticscholar.orgwikipedia.org The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would involve cleavage of the N-acyl bond and fragmentation of the fatty acid chain. isca.melibretexts.org
A characteristic fragmentation would be the cleavage of the bond between the nitrogen and the exocyclic carbonyl group, leading to the formation of a pentadecanoyl cation or related fragments, and the intact oxazolidin-2-one ring or its fragments. Another common fragmentation pathway for long-chain acyl groups is the sequential loss of methylene units. scispace.com
A hypothetical fragmentation table for the [M+H]⁺ ion is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 312.25 | 227.23 | Loss of oxazolidin-2-one (C₃H₄NO₂) |
| 312.25 | 88.04 | Protonated oxazolidin-2-one |
| 227.23 | 199.22 | Loss of C₂H₄ (ethylene) from the acyl chain |
| 227.23 | 185.20 | Loss of C₃H₆ (propylene) from the acyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. researchgate.net The most prominent features would be the two carbonyl stretching vibrations. The imide carbonyl (within the oxazolidinone ring) typically absorbs at a higher wavenumber (around 1770-1790 cm⁻¹) than the exocyclic amide carbonyl (around 1690-1710 cm⁻¹). The C-H stretching vibrations of the long alkyl chain will be observed in the 2850-2960 cm⁻¹ region. nist.gov
Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. While carbonyl groups are strong absorbers in the IR, C-C and C-H bonds of the alkyl chain often give rise to strong signals in the Raman spectrum, providing complementary information. nih.gov
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Imide Carbonyl (C=O) | Stretch | 1770 - 1790 | 1770 - 1790 |
| Amide Carbonyl (C=O) | Stretch | 1690 - 1710 | 1690 - 1710 |
| Alkyl C-H | Stretch | 2850 - 2960 | 2850 - 2960 |
| C-N | Stretch | 1350 - 1450 | 1350 - 1450 |
| C-O | Stretch | 1100 - 1250 | 1100 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comst-andrews.ac.uk
For chiral versions of this molecule, X-ray crystallography is the gold standard for determining the absolute stereochemistry, provided a heavy atom is present or anomalous dispersion methods are used. researchgate.net The crystal structure would reveal the conformation of the oxazolidinone ring (which can adopt envelope or twisted conformations), the orientation of the pentadecanoyl chain relative to the ring, and the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. mdpi.com
A hypothetical table of selected crystallographic data is shown below.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2045.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.015 |
Synthetic Strategies and Chemical Transformations of 3 Pentadecanoyl 1,3 Oxazolidin 2 One
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis of 3-Pentadecanoyl-1,3-oxazolidin-2-one logically dissects the molecule into its fundamental building blocks. The most apparent disconnection is at the amide bond (C-N bond), which links the pentadecanoyl group to the oxazolidinone ring. This primary disconnection identifies 1,3-oxazolidin-2-one and an activated form of pentadecanoic acid , such as pentadecanoyl chloride , as the immediate precursors. This approach is a common and direct method for preparing N-acylated oxazolidinones. acs.orgacs.org
A deeper retrosynthetic cut into the 1,3-oxazolidin-2-one ring itself reveals its fundamental components. The oxazolidinone ring is a five-membered heterocycle that can be conceptually deconstructed into ethanolamine (B43304) and a one-carbon (C1) carbonyl source. organic-chemistry.orgnih.gov This carbonyl equivalent can be derived from various reagents, including the highly reactive and toxic phosgene (B1210022) or safer alternatives like urea (B33335) , dialkyl carbonates (e.g., diethyl carbonate), or carbon dioxide under specific catalytic conditions. acs.orgnih.govresearchgate.net
Therefore, a comprehensive retrosynthetic scheme suggests two main synthetic pathways:
Convergent Synthesis: Synthesize the 1,3-oxazolidin-2-one ring first from precursors like ethanolamine and urea, followed by N-acylation with pentadecanoyl chloride.
Linear/One-Pot Approaches: While less direct for this specific target, some advanced methods could potentially construct the acylated ring system in fewer steps from more fundamental precursors, though this is less common for simple N-acyl derivatives.
Direct Synthesis Routes to this compound
The most direct and widely employed route for synthesizing this compound involves the N-acylation of a pre-formed 1,3-oxazolidin-2-one ring. This reaction typically involves treating the oxazolidinone with an acylating agent like pentadecanoyl chloride or pentadecanoic anhydride (B1165640) in the presence of a base. acs.org While methods using strong bases like n-butyllithium are common, milder conditions have been developed to avoid potential side reactions, especially with more complex or chiral oxazolidinones. acs.org For instance, the use of acid fluorides with mild organic bases such as triethylamine (B128534) (NEt₃) or Hünig's base (iPr₂NEt) provides an effective means for N-acylation in high yields. acs.orgnih.gov
Cyclization Reactions for Oxazolidinone Ring Formation
The synthesis of the core 1,3-oxazolidin-2-one scaffold is a critical step and has been achieved through numerous methodologies. These cyclization reactions form the heterocyclic backbone, which can then be acylated to yield the final product.
The formation of the oxazolidinone ring from simple, inexpensive starting materials is a cornerstone of heterocyclic chemistry.
From Ethanolamine and Urea: A common and practical method involves the reaction of ethanolamine with urea. google.com Heating these two components, often in a high-boiling solvent or under solvent-free conditions, leads to the formation of 2-oxazolidinone (B127357) with the evolution of ammonia. google.com Yields can be moderate to high, and the process is amenable to scale-up. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a β-hydroxyethylurea intermediate, which then undergoes intramolecular cyclization. google.com
From Amino Alcohols and Phosgene or Equivalents: The reaction of 2-amino alcohols with phosgene or its safer liquid equivalents (e.g., diphosgene, triphosgene) is a classic and highly effective method for synthesizing oxazolidinones. nih.govbeilstein-journals.org This approach is often high-yielding but requires careful handling due to the toxicity of phosgene. Other carbonylating agents, such as dialkyl carbonates (e.g., diethyl carbonate), are frequently used as safer alternatives in base-catalyzed reactions. acs.orgbeilstein-journals.org Another versatile reagent is chlorosulfonyl isocyanate (CSI), which reacts with epoxides to furnish oxazolidinones in a one-pot procedure. nih.govbeilstein-archives.org
Modern synthetic methods increasingly rely on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Syntheses: Palladium catalysts have proven versatile in constructing the oxazolidinone ring. One notable method is the direct oxidative carbonylation of 2-amino-1-alkanols using carbon monoxide (CO) and an oxidant, catalyzed by a PdI₂/KI system. acs.orgacs.org This process can achieve excellent yields and high catalytic efficiencies. acs.orgacs.org Another innovative palladium-catalyzed approach involves the multicomponent reaction of propargylamines, aryl halides, and carbon dioxide (CO₂), even at atmospheric pressure, to produce highly functionalized oxazolidinones. uzh.ch Palladium catalysis is also instrumental in the N-arylation of pre-existing 2-oxazolidinones with aryl bromides, demonstrating its utility in modifying the scaffold. organic-chemistry.orgresearchgate.net
| Catalyst System | Precursors | Key Features |
| PdI₂/KI | 2-Amino-1-alkanols, CO, O₂ | High yields (up to 100%) and high catalytic turnover. acs.orgacs.org |
| Pd(OAc)₂/Ligand | Propargylamines, Aryl Halides, CO₂ | Utilizes atmospheric CO₂; forms multiple bonds in one pot. uzh.ch |
| Pd₂(dba)₃/Ligand | 2-Oxazolidinone, Aryl Bromides | Effective for N-arylation of the oxazolidinone ring. organic-chemistry.orgresearchgate.net |
Gold-Catalyzed Syntheses: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. Cationic gold(I) complexes catalyze the cyclization of N-Boc-protected alkynylamines to yield alkylidene 2-oxazolidinones under very mild, neutral conditions. acs.orgorganic-chemistry.orgacs.org The reaction is typically fast and high-yielding, tolerating a range of substituents. acs.orgorganic-chemistry.org A proposed mechanism involves the intramolecular attack of the carbamate (B1207046) carbonyl group onto the gold-activated alkyne, followed by fragmentation and protonation to release the product. acs.orgacs.org While this method produces an unsaturated oxazolidinone, it represents a powerful gold-catalyzed route to the core ring system, which can be subsequently modified.
Organocatalysis offers a metal-free alternative for the synthesis of oxazolidinones, often with high enantioselectivity.
An efficient strategy involves the use of a polystyrene-supported organocatalyst, 1,5,7-triazabicyclodec-5-ene (TBD), to promote the conversion of epoxy amines and CO₂ into 2-oxazolidinones. rsc.org This method is notable for its use of a recyclable catalyst and a benign C1 source. rsc.org
Asymmetric approaches have been developed that use organocatalysts to construct chiral oxazolidinone rings. For example, a key step in the synthesis of the antibiotic linezolid (B1675486) and its analogues involves a highly enantioselective aldol (B89426) reaction followed by a Beckman rearrangement, all promoted by organocatalysts. nih.govacs.org
Proline-mediated three-component Mannich reactions have also been utilized to synthesize oxazolidinone derivatives, showcasing the versatility of amino acid-based catalysts. nih.gov
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, reduce reaction times, and often improve yields.
The synthesis of oxazolidin-2-ones from ethanolamine and urea can be significantly expedited using microwave irradiation. organic-chemistry.org In a chemical paste medium, a catalytic amount of nitromethane (B149229) absorbs microwave energy, creating localized "hot spots" that drive the reaction to completion in minutes with excellent yields (81–97%). organic-chemistry.orgorganic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has also been applied to the cycloaddition of epoxides and isocyanates, facilitated by an electrostatically enhanced phenol (B47542) organocatalyst, affording oxazolidinones in 20-60 minutes. acs.orgacs.org
The technology is also valuable in solid-phase synthesis, where microwave assistance has been used to prepare libraries of oxazolidinone-based antimicrobial compounds efficiently. nih.gov
| Method | Precursors | Conditions | Key Advantage |
| Chemical Paste | Ethanolamine, Urea | Microwave, Nitromethane (catalyst) | Rapid (4-5 min), high yields (81-97%), solvent-free. organic-chemistry.org |
| Organocatalysis | Epoxides, Isocyanates | Microwave, Phenol-based catalyst | Fast (20-60 min), high selectivity. acs.orgacs.org |
| Solid-Phase | Resin-bound epoxides, Isocyanates | Microwave | Efficient library synthesis. nih.gov |
Iodocyclocarbamation Reactions
Iodocyclocarbamation is a powerful method for the synthesis of the oxazolidinone ring system itself, particularly for creating 5-(iodomethyl)-substituted derivatives. This reaction typically involves the cyclization of N-allylated carbamates induced by an iodine source. The resulting 5-(iodomethyl)oxazolidin-2-ones are versatile intermediates that can be further elaborated. organic-chemistry.org
The general mechanism proceeds via the electrophilic addition of iodine to the allyl group's double bond, forming a cyclic iodonium (B1229267) ion intermediate. The carbamate oxygen or nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond to close the five-membered ring and yield the oxazolidinone product. The regioselectivity of the ring closure dictates the final substitution pattern.
While not a direct transformation of this compound, this reaction is a key strategy for preparing functionalized oxazolidinone precursors that could subsequently undergo N-acylation. For instance, N-allylated N-aryl or N-heteroaryl carbamates can be readily converted to 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones, which are useful for further synthetic manipulations. organic-chemistry.org
Acylation Strategies for Pentadecanoyl Group Introduction at N-3
The introduction of the C15 pentadecanoyl group at the N-3 position of the 1,3-oxazolidin-2-one ring is a crucial step in the synthesis of the title compound. This transformation can be achieved through several methods, primarily involving the acylation of the N-H bond.
Direct N-Acylation of Unsubstituted 1,3-Oxazolidin-2-one
Direct acylation is the most straightforward approach. Common methods involve the deprotonation of the oxazolidinone nitrogen followed by reaction with an activated form of pentadecanoic acid.
Base-Mediated Acylation with Acyl Halides: A widely used technique involves treating the 1,3-oxazolidin-2-one with a strong base, such as n-butyllithium, to form the lithium salt. This highly nucleophilic anion then readily reacts with an acyl chloride, in this case, pentadecanoyl chloride, to yield the desired N-acylated product. scribd.com
One-Pot Acylation with Carboxylic Acids: A more practical, one-pot method avoids the pre-formation of the acyl chloride. In this approach, the oxazolidinone is treated with the carboxylic acid (pentadecanoic acid) in the presence of pivaloyl chloride and a tertiary amine base like triethylamine. scribd.com This generates a mixed anhydride in situ, which then acylates the oxazolidinone nitrogen. This method has been shown to be effective for various acids, including arylacetic acids. scribd.com
Catalytic Acylation Methods: Milder, more sustainable approaches have been developed. One such method uses N-heterocyclic carbene (NHC) catalysis for the N-acylation of oxazolidinones with aldehydes. chemistryviews.org This aerobic oxidative process uses air as the terminal oxidant and can proceed at room temperature, offering an alternative to harsher reagents. chemistryviews.org Another advanced method utilizes an electrogenerated base (EGB) to deprotonate the oxazolidinone under mild conditions, after which an acylating agent (like an acid chloride or anhydride) is added. This electrochemical approach provides high yields without the need to add an external base. researchgate.net
Table 1: Comparison of Direct N-Acylation Methods for 1,3-Oxazolidin-2-one
| Method | Acylating Agent | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Base-Mediated Acylation | Pentadecanoyl Chloride | n-Butyllithium (n-BuLi) | High reactivity; requires strong base and pre-formed acyl chloride. | scribd.com |
| One-Pot Acylation | Pentadecanoic Acid | Pivaloyl Chloride, Triethylamine (Et₃N) | Convenient one-pot procedure; avoids handling acyl chlorides directly. | scribd.com |
| NHC Catalysis | Pentadecanal | NHC catalyst precursor, DBU, Air (oxidant) | Mild, aerobic conditions; uses aldehydes as acylating agents. | chemistryviews.org |
| Electrochemical Acylation | Pentadecanoyl Chloride or Anhydride | Electrolysis in MeCN-TEAP | Mild conditions; base is generated in situ. | researchgate.net |
Functionalization and Derivatization of this compound
Once synthesized, this compound can serve as a scaffold for further chemical modifications. These derivatizations can be targeted at either the oxazolidinone ring or the long alkyl chain of the pentadecanoyl group.
Modifications at the Oxazolidinone Ring System (e.g., at C-4, C-5)
Functionalization at the C-4 and C-5 positions of the oxazolidinone ring introduces structural diversity. While modifications on a pre-acylated ring are possible, it is more common to construct the ring with the desired substituents already in place, followed by N-acylation.
Synthesis of C-4/C-5 Substituted Precursors: A variety of synthetic routes provide access to C-4 and C-5 functionalized oxazolidinones. Chiral aziridines bearing electron-withdrawing groups at the C-2 position can be converted into enantiomerically pure 5-functionalized oxazolidin-2-ones. bioorg.orgresearchgate.net For example, 2-acylaziridines can yield 5-acyl-substituted oxazolidinones, and aziridine-2-carboxaldehydes can be transformed into precursors for 5-vinyl-substituted oxazolidinones. bioorg.org Another powerful approach is the asymmetric aldol reaction followed by a Curtius rearrangement, which allows for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov
Table 2: Synthesis of Functionalized Oxazolidinone Precursors
| Starting Material | Method | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Chiral 2-Acylaziridine | Acylation-induced ring opening and intramolecular cyclization | 5-Acyl-oxazolidin-2-one | One-pot synthesis with retention of configuration. | bioorg.org |
| Aldehyde + Chiral Auxiliary | Asymmetric aldol reaction / Curtius rearrangement | 4,5-Disubstituted-oxazolidin-2-one | High stereoselectivity; provides access to diverse building blocks. | nih.gov |
| N-Allyl Carbamate | Iodocyclocarbamation | 5-(Iodomethyl)-oxazolidin-2-one | Creates a functional handle (iodomethyl group) for further modification. | organic-chemistry.org |
Once a functionalized oxazolidinone is N-acylated with the pentadecanoyl group, the substituents at C-4 or C-5 can be further transformed. For example, a 5-(hydroxymethyl) group could be oxidized to an aldehyde or carboxylic acid, while a 5-acyl group could undergo reduction or participate in condensation reactions.
Transformations Involving the Pentadecanoyl Moiety (e.g., chain elongation, unsaturation)
The 15-carbon saturated chain of the pentadecanoyl group offers opportunities for modification, drawing from the well-established chemistry of fatty acids. These transformations are critical for creating analogues with different physical properties or biological activities.
Chain Elongation: The pentadecanoyl chain can be elongated, typically by two-carbon units. In synthetic organic chemistry, this can be achieved by first generating an enolate at the α-carbon of the carbonyl group using a strong base like lithium diisopropylamide (LDA). This enolate can then be alkylated with a suitable electrophile, such as an ethyl halide, to extend the chain. The N-acyl oxazolidinone structure is well-known for directing stereoselective α-alkylation reactions. scribd.com Biologically, fatty acid elongation occurs in the endoplasmic reticulum and mitochondria, using malonyl-CoA as the two-carbon donor in a series of condensation, reduction, and dehydration steps. youtube.com
Introduction of Unsaturation: Double bonds can be introduced into the saturated pentadecanoyl chain to create unsaturated acyl moieties. Chemical methods for desaturation often involve α-halogenation followed by elimination, or selenenylation-oxidation-elimination sequences to introduce unsaturation at specific positions. In biological systems, enzymes known as fatty acid desaturases introduce double bonds at specific positions in the acyl chain, a process that is fundamental to the synthesis of unsaturated fatty acids like oleic acid and linoleic acid. youtube.com These enzymatic principles inspire synthetic approaches for controlled desaturation.
The activation of fatty acids to their acyl-CoA thioesters is a key step in their metabolism, including both elongation and desaturation. nih.govresearchgate.net The this compound can be considered a synthetic analogue of an activated fatty acid, and thus similar transformations can be envisioned on its acyl chain, provided the reaction conditions are compatible with the oxazolidinone heterocycle.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
Understanding the reaction mechanisms for the synthesis and subsequent reactions of 3-Pentadecanoyl-1,3-oxazolidin-2-one is fundamental to optimizing reaction conditions and controlling product stereochemistry.
The synthesis typically involves the N-acylation of a 1,3-oxazolidin-2-one ring with a pentadecanoyl precursor, such as pentadecanoyl chloride or anhydride (B1165640). williams.educhemistryviews.org A common method involves the deprotonation of the oxazolidinone NH group with a strong base like n-butyllithium to form a nucleophile that then attacks the acyl source. williams.edu Milder, alternative methods have been developed using oxidative N-heterocyclic carbene (NHC) catalysis, which allows the use of aldehydes as acylation reagents in the presence of air, offering a more sustainable synthetic route. chemistryviews.orgnih.gov
The primary utility of N-acyl oxazolidinones lies in their ability to act as chiral auxiliaries, particularly in diastereoselective alkylation reactions. The mechanism for this process involves the deprotonation of the α-carbon of the pentadecanoyl group to form a rigid, chelated (Z)-enolate. williams.eduuwindsor.ca This rigid structure effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter. williams.edu Subsequent cleavage of the auxiliary group, for instance by hydrolysis with alkaline hydrogen peroxide, yields the enantiomerically enriched carboxylic acid derivative. williams.eduuwindsor.ca
Transition state analysis and reaction coordinate mapping are computational techniques used to explore the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. arxiv.orgaps.org These methods involve calculating the potential energy of the system as a function of the geometric changes that occur during the reaction.
For the synthesis of the oxazolidinone ring itself, theoretical studies using density functional theory (DFT) have been employed to calculate the free energy barriers of transition states. acs.org For example, in the organocatalytic cascade reaction between sulfur ylides and nitro-olefins, the rate- and stereoselectivity-determining step was identified as the initial addition, with calculated free energy barriers of 14.2 kcal/mol and 16.5 kcal/mol for the formation of trans and cis configurations, respectively. acs.org While this study does not focus on N-acylation, it demonstrates the power of transition state analysis in understanding stereoselectivity in oxazolidinone synthesis. acs.org
In the derivatization of N-acyl oxazolidinones, such as the addition of chlorotitanium enolates to N-acyliminium ions, an open transition state with an antiperiplanar approach of the nucleophile has been proposed to explain the observed stereochemistry. researchgate.net Mapping the reaction coordinate for the N-acylation of this compound or its subsequent alkylation would involve identifying the structures of the transition states and intermediates along the reaction pathway and calculating their relative energies. arxiv.org
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, leading to the determination of a rate law. youtube.com For the synthesis and derivatization of N-acyl oxazolidinones, the reaction rate is significantly influenced by several factors, including the choice of solvent, base, temperature, and catalyst. nih.govnih.govmdpi.com
| Parameter | Observation/Effect | Relevant Chemistry | Source |
|---|---|---|---|
| Solvent | Polar aprotic solvents (e.g., acetonitrile (B52724), chloroform) often provide higher yields and better selectivity compared to protic solvents. | Copper-catalyzed oxidation, Stereoselective alkylation | nih.govnih.gov |
| Temperature | Mild heating can be beneficial, increasing reaction rates and conversion. For example, raising the temperature from room temperature to 30 °C or 70 °C significantly improved conversion. | Copper-catalyzed oxidation | nih.gov |
| Base | The choice of base is crucial for efficient enolate formation. Sterically hindered bases can lead to diminished yields. | Stereoselective alkylation | nih.gov |
| Catalyst | The presence and nature of a catalyst (e.g., Copper(II) acetate, N-heterocyclic carbenes) are pivotal for enabling specific transformations under mild conditions. | Aerobic N-acylation, Oxidation reactions | chemistryviews.orgnih.gov |
Computational Chemistry and Molecular Modeling for this compound
Computational chemistry provides indispensable tools for investigating the properties of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For compounds related to this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), have been successfully applied. acs.orgnih.gov
These calculations can determine optimized molecular geometries, bond lengths, and bond angles, which can be compared with experimental data from X-ray crystallography for validation. nih.govmdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into reactivity. nih.govresearchgate.net The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. mdpi.comresearchgate.net For a related sulfamoyloxy-oxazolidinone, DFT calculations were used to compute the HOMO-LUMO energy gap and other chemical reactivity descriptors. nih.gov Such analyses for this compound would elucidate the reactivity of the carbonyl groups and the enolizable protons on the pentadecanoyl chain.
| DFT Functional | Basis Set | Application | Source |
|---|---|---|---|
| M06-2X | 6-31G(d,p) | Calculation of transition state free energy barriers in stereoselective synthesis. | acs.org |
| B3LYP | 6-31G(d,p) | Structure optimization, frontier molecular orbital analysis, and calculation of reactivity descriptors. | nih.gov |
| B3LYP | 6-31G(d) | Computation of cycloaddition reactions and investigation of electronic flux. | researchgate.netresearchgate.net |
| PBE0-D3BJ | def2-TZVP | Geometry optimization and comparison with crystallographic data. | mdpi.com |
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.netresearchgate.net This technique is particularly valuable for conformational analysis and understanding the influence of the solvent environment.
For N-acyl oxazolidinones, conformational rigidity is a key factor in their stereodirecting ability. acs.org MD simulations can explore the accessible conformations of the this compound, particularly the orientation of the pentadecanoyl chain relative to the oxazolidinone ring. This is crucial for understanding the formation of the Z-enolate, which is stabilized by chelation between the carbonyl oxygen and the lithium cation, leading to high diastereoselectivity in alkylation reactions. uwindsor.ca
Furthermore, MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solvent effects on both conformation and reaction dynamics. Experimental studies consistently show that the choice of solvent significantly impacts reaction outcomes for N-acyl oxazolidinones. nih.govnih.gov MD simulations can help rationalize these observations by revealing specific solute-solvent interactions, changes in the conformational landscape of the reactant in different media, and the organization of solvent molecules around the transition state.
Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. For molecules structurally similar to this compound, DFT calculations have been employed to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. dntb.gov.uaresearchgate.net
Theoretical vibrational spectra are calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. researchgate.net For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (¹H and ¹³C). dntb.gov.uaresearchgate.net By comparing the predicted spectra with those obtained experimentally for this compound, one can gain confidence in the assigned structure. High correlation between theoretical and experimental values validates both the structural assignment and the computational model used. dntb.gov.ua
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value | Assignment |
|---|---|---|---|
| ¹³C NMR Chemical Shift (δ, ppm) | ~174 | (Experimental data needed) | Exocyclic (Acyl) Carbonyl Carbon |
| ¹³C NMR Chemical Shift (δ, ppm) | ~154 | (Experimental data needed) | Endocyclic (Carbamate) Carbonyl Carbon |
| FT-IR Frequency (cm⁻¹) | ~1780 | (Experimental data needed) | Exocyclic C=O Stretch |
| FT-IR Frequency (cm⁻¹) | ~1695 | (Experimental data needed) | Endocyclic C=O Stretch |
Stereochemical Control Mechanisms in Asymmetric Synthesis
The utility of this compound in asymmetric synthesis is fundamentally reliant on the powerful stereodirecting capabilities of the chiral oxazolidinone auxiliary. The mechanisms that govern this stereochemical control have been the subject of extensive mechanistic and computational investigation, particularly in the context of alkylation and aldol (B89426) reactions. These studies have elucidated the key factors that lead to the high diastereoselectivity observed in reactions involving N-acyl oxazolidinones.
The stereochemical outcome of these reactions is primarily dictated by the formation of a specific enolate geometry and the subsequent approach of an electrophile, which is influenced by the steric hindrance imposed by the substituent on the chiral auxiliary.
A foundational principle in the stereoselective reactions of N-acyl oxazolidinones is the formation of a (Z)-enolate upon deprotonation. williams.eduuwindsor.ca The chelation of the metal counterion between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the enolate in a rigid conformation. williams.eduuwindsor.ca This defined geometry is crucial for predictable stereocontrol.
In the case of an aldol reaction, the (Z)-enolate reacts with an aldehyde through a highly ordered, six-membered chair-like transition state, commonly referred to as the Zimmerman-Traxler model. wikipedia.orgalfa-chemistry.com Computational studies, often employing density functional theory (DFT), have been instrumental in supporting this model. acs.org These studies analyze the relative energies of various possible transition states, consistently identifying the chair-like arrangement that leads to the observed syn-aldol product as the most energetically favorable. acs.org
The substituent on the chiral oxazolidinone (e.g., benzyl (B1604629) or isopropyl group at C4) plays a critical role by sterically shielding one face of the enolate. williams.edu This forces the electrophile (e.g., an aldehyde or alkyl halide) to approach from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter. williams.eduwikipedia.org For instance, in an aldol reaction, the aldehyde's substituent typically occupies a pseudo-equatorial position in the transition state to minimize 1,3-diaxial interactions, further solidifying the stereochemical outcome. wikipedia.org
The choice of Lewis acid is also a critical parameter that can influence the degree and even the sense of diastereoselectivity. For example, boron triflates are commonly used to generate boron enolates that lead to high syn-diastereoselectivity in aldol reactions. nih.govchem-station.com Titanium tetrachloride (TiCl4) can also promote these reactions, and computational studies have investigated the role of titanium in both chelated and non-chelated transition states, providing insights into how different Lewis acids can modulate the reaction pathway and stereochemical output. acs.org
The following table summarizes the typical diastereoselectivity observed in asymmetric alkylation reactions of N-acyl oxazolidinones with various electrophiles, which serves as a model for the expected outcomes with this compound.
| Electrophile (E+) | Base | Diastereomeric Ratio (Major:Minor) |
| CH3-I | NaHMDS | 91:9 |
| PhCH2Br | LDA | 99:1 |
| Allyl Iodide | NaN(TMS)2 | 98:2 |
This table presents typical diastereoselectivity for N-acyl oxazolidinones, serving as a predictive model for this compound. Data derived from studies on related N-acyl oxazolidinones. williams.eduuwindsor.ca
Similarly, the diastereoselectivity of aldol reactions is consistently high, as illustrated in the table below.
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | n-Bu2BOTf | >99:1 |
| Benzaldehyde | n-Bu2BOTf | >99:1 |
| n-Octanal | TiCl4 | >95:5 |
This table exemplifies the high syn-selectivity characteristic of Evans aldol reactions with N-acyl oxazolidinones, which is applicable to this compound. Data sourced from foundational studies on Evans auxiliaries. alfa-chemistry.comacs.orgchem-station.com
Computational analyses have further refined the understanding of these transition states. acs.org By calculating the energy differences between the diastereomeric transition states, these studies provide a quantitative rationale for the high levels of stereoselectivity observed experimentally. acs.org For example, a larger energy difference between the transition states leading to the major and minor diastereomers corresponds to a higher diastereomeric ratio. These computational models have become an invaluable tool for predicting and explaining the stereochemical outcomes of reactions involving chiral oxazolidinone auxiliaries.
Advanced Applications in Organic Synthesis
3-Pentadecanoyl-1,3-oxazolidin-2-one as a Chiral Auxiliary
The core utility of the 1,3-oxazolidin-2-one scaffold lies in its function as a chiral auxiliary. wikipedia.org By temporarily attaching this chiral unit to a prochiral substrate, one can direct subsequent chemical transformations to occur with a high degree of stereoselectivity. The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the reactive enolate, forcing incoming reagents to attack from the less hindered direction. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. sigmaaldrich.com
Asymmetric Aldol (B89426) Reactions
N-acyl oxazolidinones are renowned for their application in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming process. nih.govnih.gov The reaction involves the formation of a boron or titanium enolate from this compound, which then reacts with an aldehyde. The chiral auxiliary directs the approach of the aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. youtube.comyoutube.com The specific stereochemical outcome is dependent on the choice of Lewis acid and reaction conditions. For instance, boron enolates typically yield syn-aldol products. The resulting β-hydroxy carbonyl adduct is a versatile intermediate for the synthesis of complex molecules. nih.gov
Table 1: Representative Asymmetric Aldol Reaction This table illustrates a typical Evans aldol reaction. The specific substrate is used for representative purposes.
| Reactant 1 | Reactant 2 | Reagents | Major Product Diastereoselectivity |
| N-Propionyl-oxazolidinone | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N | >99:1 (syn) |
| 2. H₂O₂ |
Asymmetric Michael Additions
In asymmetric Michael additions, the chiral N-acyl oxazolidinone directs the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated system. mdpi.com For this compound, this would typically involve its conversion into an α,β-unsaturated derivative, which then acts as the Michael acceptor. The chiral auxiliary controls the facial selectivity of the incoming nucleophile, such as an organocuprate, a thiol, or a soft enolate. wikipedia.orgnih.gov This methodology is crucial for the stereoselective synthesis of γ-functionalized carbonyl compounds, which are precursors to important molecules like β-substituted GABA derivatives. mdpi.com
Table 2: Representative Asymmetric Michael Addition This table illustrates a typical Michael addition using an N-enoyl oxazolidinone as a chiral Michael acceptor.
| Michael Acceptor | Michael Donor | Catalyst/Reagent | Diastereoselectivity |
| (R)-N-Crotonoyl-4-benzyloxazolidinone | Diethylaluminum cyanide | Et₂AlCN | High |
| (R)-N-Crotonoyl-4-benzyloxazolidinone | Nitromethane (B149229) | Cs₂CO₃ | >95:5 |
Asymmetric Alkylations and Allylations
The enolates derived from this compound can be stereoselectively alkylated. rsc.org After deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form a lithium or sodium enolate, the chiral auxiliary directs the approach of an alkyl halide electrophile from the less hindered face. nih.gov This results in the formation of a new stereocenter α to the carbonyl group with high diastereoselectivity. This method has been widely applied in the total synthesis of natural products. rsc.org A similar strategy can be used for asymmetric allylations, introducing an allyl group with stereocontrol.
Table 3: Representative Asymmetric Alkylation This table illustrates a typical asymmetric alkylation of an N-acyl oxazolidinone.
| Substrate | Electrophile | Base | Diastereoselectivity |
| N-Propionyl-(S)-4-benzyloxazolidinone | Benzyl (B1604629) bromide | NaHMDS | >99:1 |
| N-(Phenylacetyl)oxazolidinone | t-BuBr | ZrCp₂Cl₂/Zn | >95:5 |
Stereoselective Cycloaddition Reactions
N-acyl oxazolidinones can also be employed in stereoselective cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. nih.govslideshare.netyoutube.com When the oxazolidinone is attached to a dienophile, such as in N-acryloyl or N-crotonoyl derivatives, it acts as a chiral director in the [4+2] Diels-Alder reaction with a diene. The auxiliary shields one face of the double bond, controlling the endo/exo selectivity and the facial selectivity of the cycloaddition. Similarly, in 1,3-dipolar cycloadditions, the chiral auxiliary can direct the approach of a 1,3-dipole, such as a nitrone or an azomethine ylide, to an unsaturated system, leading to the formation of highly functionalized five-membered heterocyclic rings with excellent stereocontrol. rsc.orgmdpi.com
Role in Complex Molecule and Natural Product Synthesis
The reliability and high stereocontrol offered by N-acyl oxazolidinone chemistry make it a cornerstone in the total synthesis of complex molecules and natural products. nih.gov The ability to construct key stereocenters with confidence simplifies complex synthetic routes and is often used in the early stages of drug discovery. rsc.org
Synthetic Building Block for Biologically Active Molecules
The products obtained from the asymmetric reactions of this compound are valuable chiral building blocks. nih.gov After the desired stereocenter(s) have been installed, the pentadecanoyl-substituted fragment can be selectively cleaved to reveal a chiral carboxylic acid, alcohol, or ketone. These intermediates are then elaborated into more complex structures. The oxazolidinone auxiliary itself is a structural component of several antibiotic drugs (like Linezolid), and its derivatives are synthesized as potential therapeutic agents. nih.govarkat-usa.orgnih.gov The long C15 chain of the pentadecanoyl group might make this specific auxiliary particularly suitable for the synthesis of lipophilic natural products or drugs designed to interact with biological membranes.
Intermediacy in Total Synthesis Campaigns
The temporary incorporation of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. wikipedia.org The resulting diastereomers can then be separated, and the auxiliary subsequently cleaved to yield an enantiomerically enriched product. While specific total synthesis campaigns explicitly detailing the use of this compound are not prevalent in readily accessible literature, its role can be understood by examining the well-established use of other N-acyl oxazolidinones in the synthesis of complex natural products.
For instance, the total synthesis of the macrolide cytovaricin, a complex natural product, famously utilized oxazolidinone chiral auxiliaries to set the absolute stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions. wikipedia.org In a similar vein, this compound would serve as a key intermediate for introducing a fifteen-carbon saturated alkyl chain (the pentadecanoyl group) in a stereocontrolled manner. This would be particularly valuable in the synthesis of natural products containing long aliphatic chains, such as certain lipids, pheromones, or polyketides.
The general strategy would involve the acylation of a chiral oxazolidinone with pentadecanoyl chloride or pentadecanoic acid to form this compound. This intermediate would then undergo a diastereoselective reaction, such as an enolate alkylation or an aldol condensation. The steric bulk of the oxazolidinone auxiliary directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. After the desired bond formation, the pentadecanoyl group, now functionalized at the alpha-position with controlled stereochemistry, can be cleaved from the auxiliary.
Table 1: Hypothetical Application of this compound in a Total Synthesis Fragment
| Step | Reaction | Reagents and Conditions | Product | Purpose |
| 1 | Acylation | Pentadecanoyl chloride, n-BuLi, THF, -78 °C to 0 °C | This compound | Formation of the chiral intermediate |
| 2 | Asymmetric Alkylation | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., CH₃I) | α-Methylated pentadecanoyl oxazolidinone | Diastereoselective introduction of a new stereocenter |
| 3 | Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | Chiral α-methylpentadecanoic acid | Release of the enantiomerically enriched product |
This sequence showcases how this compound would function as a critical intermediate, enabling the construction of a chiral building block containing a long alkyl chain, which could then be elaborated into a complex target molecule.
Development of Novel Synthetic Methodologies Employing this compound
Beyond its role in established synthetic routes, this compound and related long-chain N-acyl oxazolidinones are valuable substrates for the development of new synthetic methodologies. The unique properties of the N-acyl oxazolidinone system, including the predictable stereochemical outcomes and the ability to activate the acyl group, make it an ideal platform for exploring novel transformations.
Recent research has focused on developing milder and more efficient methods for the acylation and subsequent functionalization of oxazolidinones. For example, aerobic oxidative N-acylation using N-heterocyclic carbene (NHC) catalysis has emerged as a sustainable alternative to traditional methods that often require harsh reagents. nih.govchemistryviews.org This methodology allows for the direct coupling of aldehydes with oxazolidinones, and the scope of this reaction could readily be extended to include long-chain aldehydes to generate compounds like this compound under mild conditions. chemistryviews.org
Another area of active research is the development of novel stereoselective alkylation reactions. While traditional enolate alkylations are well-established, new methods are being explored to expand the range of applicable electrophiles. For instance, the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones has been achieved using zirconium enolates, a transformation that is challenging with standard methods. nih.gov The application of such a methodology to this compound would provide a powerful tool for the synthesis of complex molecules with quaternary carbon centers adjacent to a long alkyl chain.
Furthermore, the development of novel cleavage protocols for N-acyl oxazolidinones is an ongoing pursuit. While standard hydrolytic methods are effective, they can sometimes be harsh. The development of intramolecular N-to-S acyl transfer from a cysteine-derived oxazolidinone auxiliary represents an innovative approach to generate reactive thioesters under mild conditions. nih.govdigitellinc.com Applying this concept to a pentadecanoyl-substituted system would offer a new way to access chiral pentadecanoyl thioesters, which are versatile intermediates in their own right.
Table 2: Research Findings in Novel Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Substrate Scope | Potential Application for this compound | Reference |
| Aerobic Oxidative N-Acylation | NHC catalyst, electron transfer mediators, air | Aldehydes and oxazolidinones | Mild and sustainable synthesis from pentadecanal. | nih.govchemistryviews.org |
| Stereoselective α-Tertiary Alkylation | Zirconium enolates, Lewis acids | N-(arylacetyl)oxazolidinones, tertiary alkyl halides | Synthesis of complex lipids with quaternary centers. | nih.gov |
| Intramolecular N-to-S Acyl Transfer | Cysteine-derived oxazolidinone | Various N-acyl derivatives | Mild generation of chiral pentadecanoyl thioesters. | nih.govdigitellinc.com |
Lack of Publicly Available Data Prevents In-Depth Analysis of this compound
Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the mechanistic biological investigations and target identification of the chemical compound This compound .
Despite extensive queries aimed at uncovering data related to its molecular interactions, enzyme inhibition or activation, receptor binding profiles, and interactions with DNA/RNA, no specific studies for this particular compound were identified. Similarly, searches for the application of methodologies such as affinity-based proteomics, chemical probe development, or genetic interaction profiling to identify the biological targets of this compound yielded no relevant results.
While the broader class of oxazolidinones is well-documented in scientific literature, particularly in the context of antibacterial agents like Linezolid (B1675486), this information is not directly applicable to the specific molecular structure and potential biological activities of this compound. The length of the pentadecanoyl acyl chain and the specific substitution pattern of the oxazolidinone ring are critical determinants of its biological function, and in the absence of direct research, any discussion of its mechanisms would be purely speculative.
The provided outline for the article requires detailed, informative, and scientifically accurate content for each specified section and subsection. This includes the creation of data tables based on research findings. Due to the absence of any specific data for this compound in the public domain, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the strict focus on the specified compound.
Therefore, the article focusing on the "Mechanistic Biological Investigations and Target Identification" of "this compound" cannot be produced at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the foundational data required to construct such a detailed scientific analysis.
Mechanistic Biological Investigations and Target Identification
Methodologies for Biological Target Identification
Computational Approaches for Target Prediction and Docking Studies
While specific computational studies targeting 3-Pentadecanoyl-1,3-oxazolidin-2-one are not extensively documented in publicly available literature, the broader class of N-acylethanolamines (NAEs) and related fatty acid derivatives, to which this compound belongs, has been the subject of significant computational investigation. These studies provide a framework for predicting potential biological targets and understanding the molecular interactions of long-chain N-acyl compounds.
Computational approaches for molecules like this compound often begin with target prediction algorithms. These tools screen the chemical structure against databases of known protein binding sites to identify potential macromolecular partners. Given its structure, which features a long fatty acyl chain and a polar head group, likely predicted targets would include enzymes involved in lipid metabolism and signaling, such as fatty acid amide hydrolase (FAAH) and fatty acid binding proteins (FABPs). nih.govresearchgate.net
Molecular docking simulations are then employed to model the interaction between the compound and its predicted targets at an atomic level. For instance, docking studies of N-palmitoylethanolamine (PEA), a structurally similar NAE, have explored its binding to cannabinoid receptors and FAAH. universiteitleiden.nl These simulations help to visualize the binding pose, identify key interacting amino acid residues, and estimate the binding affinity.
In the context of FAAH, a serine hydrolase responsible for the degradation of endocannabinoids, docking studies have been crucial. researchgate.netnih.gov For a compound like this compound, it is hypothesized that the long pentadecanoyl chain would occupy the hydrophobic acyl chain-binding channel of FAAH. The oxazolidinone head group, meanwhile, would interact with the catalytic serine residues (Ser241 and Ser217) and the lysine (B10760008) residue (Lys142) that form the catalytic triad (B1167595) of the enzyme. researchgate.net The stability of this interaction, as predicted by docking, would suggest the compound's potential as a FAAH inhibitor.
Furthermore, computational studies have been instrumental in understanding the role of FABPs in transporting NAEs to nuclear receptors like peroxisome proliferator-activated receptor α (PPARα). researchgate.net Docking simulations can predict how this compound might be sequestered within the β-barrel structure of a FABP, facilitating its transport through the cytoplasm to the nucleus.
The following table summarizes the likely computational predictions for this compound based on studies of related compounds.
| Computational Method | Predicted Target/Interaction | Key Interacting Moieties | Supporting Evidence from Related Compounds |
| Target Prediction | Fatty Acid Amide Hydrolase (FAAH) | Pentadecanoyl chain, Oxazolidinone ring | NAEs are known substrates/inhibitors of FAAH. researchgate.netnih.gov |
| Fatty Acid Binding Proteins (FABPs) | Pentadecanoyl chain | FABPs are known intracellular carriers for long-chain fatty acids and NAEs. researchgate.net | |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Pentadecanoyl chain | NAEs like oleoylethanolamide are agonists of PPARα. researchgate.netuniversiteitleiden.nl | |
| Molecular Docking | FAAH: The pentadecanoyl chain binds in the hydrophobic channel, and the oxazolidinone head group interacts with the catalytic triad (Ser-Ser-Lys). acs.orgnih.gov | Pentadecanoyl chain, Oxazolidinone carbonyls | Docking of other NAEs and FAAH inhibitors shows similar binding modes. researchgate.netnih.gov |
| FABPs: The pentadecanoyl chain is enclosed within the hydrophobic pocket of the protein. | Pentadecanoyl chain | Docking of various fatty acids and NAEs to FABPs confirms this binding mode. researchgate.net |
These computational approaches provide a powerful, albeit predictive, lens through which to hypothesize the biological activities of this compound, guiding further empirical investigation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The structure-activity relationship (SAR) of this compound can be inferred from studies on the broader classes of oxazolidinones and N-acyl compounds. These studies provide valuable insights into how modifications of the chemical structure can influence biological activity, particularly in the context of enzyme inhibition and receptor interaction.
The oxazolidinone ring system is a key pharmacophore in several classes of biologically active molecules, including antibiotics like linezolid (B1675486). nih.govresearchgate.netnih.gov SAR studies on these compounds have highlighted the importance of the N-aryl substituent and the C5 side chain for their antibacterial activity. researchgate.net While this compound has a different substitution pattern (an N-acyl group), the principles from these studies are relevant. They underscore that the nature of the substituent on the oxazolidinone nitrogen is a critical determinant of biological target and potency.
In the context of lipid signaling, the long pentadecanoyl chain is a dominant feature of this compound. SAR studies of FAAH inhibitors have consistently shown that the length and degree of unsaturation of the acyl chain significantly impact inhibitory potency. researchgate.net Generally, longer, saturated or monounsaturated acyl chains, similar to the pentadecanoyl group, exhibit strong interactions with the hydrophobic binding pocket of FAAH.
The oxazolidinone headgroup also plays a crucial role. For FAAH inhibitors, the electrophilicity of the carbonyl group is important for interaction with the catalytic serine residue. researchgate.net In the case of this compound, the two carbonyl groups within the oxazolidinone ring and the amide linkage contribute to the electronic properties of the headgroup, influencing its interaction with target enzymes. Studies on β-lactam inhibitors of FAAH have shown that the imide function is essential for inhibition. acs.orgnih.gov
The following table outlines the key structural features of this compound and their likely contribution to its biological activity based on established SAR principles.
| Structural Feature | Likely Contribution to Biological Activity | Inferred Mechanistic Role | Relevant SAR Precedent |
| Pentadecanoyl (C15) Chain | Provides high lipophilicity, facilitating membrane permeability and interaction with hydrophobic binding pockets. | Anchors the molecule within the active site of lipid-metabolizing enzymes like FAAH or the binding pocket of carrier proteins like FABPs. | SAR of FAAH inhibitors shows that long acyl chains enhance binding affinity. researchgate.net |
| Oxazolidin-2-one Ring | A polar, rigid scaffold that orients the acyl chain and presents potential hydrogen bond donors and acceptors. | The carbonyl groups can interact with polar residues in the active site of target enzymes. The ring structure provides a stable core. | Oxazolidinones are known pharmacophores in various drugs, indicating their suitability for interacting with biological targets. nih.govresearchgate.netnih.govresearchgate.net |
| N-Acyl Amide Linkage | Connects the lipophilic tail to the polar headgroup. The amide bond can participate in hydrogen bonding. | The amide group is a key recognition element for many enzymes that process fatty acid amides. | The amide linkage is central to the structure of NAEs and is crucial for their recognition by enzymes like FAAH. nih.govuniversiteitleiden.nl |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the utility of N-acyl oxazolidinones is the development of synthetic methods that are not only efficient but also environmentally benign. numberanalytics.com Future work will focus on moving away from stoichiometric reagents and harsh conditions.
Key research objectives include:
Catalytic Carbon Dioxide Fixation : Investigating the use of carbon dioxide as a C1 building block for the oxazolidinone ring is a significant area of sustainable chemistry. nih.gov Research into novel catalysts, such as aluminum(salphen) complexes, that can facilitate the coupling of CO2 with corresponding aziridines or propargylic amines under mild pressure and temperature is crucial. nih.govorganic-chemistry.org Applying this to precursors of 3-Pentadecanoyl-1,3-oxazolidin-2-one would represent a major step towards greener synthesis.
Mild Acylation Methods : Traditional acylation to form the N-acyl bond can require harsh reagents. The development of milder methods, such as the use of acid fluorides with organic bases like triethylamine (B128534), presents a high-yield alternative. nih.gov
Minimizing Protecting Groups : Designing synthetic sequences that reduce or eliminate the need for protecting groups will improve atom economy and reduce waste.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of the core oxazolidinone structure. organic-chemistry.org
Table 1: Comparison of Selected Modern Synthetic Methods for Oxazolidinone Cores
| Method | Catalyst/Reagent | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| CO2 Cycloaddition nih.gov | Aluminum(salphen) complex | Utilizes a greenhouse gas as a C1 source; solvent-free conditions. | Sustainable synthesis of the 1,3-oxazolidin-2-one ring. |
| Palladium-Catalyzed N-Arylation organic-chemistry.org | Palladium complexes with phosphine (B1218219) ligands | Allows for the introduction of diverse aryl groups on the nitrogen atom. | Useful if aryl-substituted analogues are desired for SAR studies. |
| Gold-Catalyzed Rearrangement organic-chemistry.org | Cationic Au(I) complex | Mild conditions for the synthesis of alkylidene 2-oxazolidinones from N-Boc-protected alkynylamines. | Offers an alternative route to functionalized oxazolidinone precursors. |
| Mild N-Acylation nih.gov | Acid Fluorides / Triethylamine | High yields under mild conditions for forming the N-acyl bond. | Direct and efficient attachment of the pentadecanoyl chain. |
Exploration of Novel Reactivity Patterns and Catalytic Applications
While N-acyl oxazolidinones are renowned as chiral auxiliaries, future research will aim to uncover new modes of reactivity and expand their use in catalysis. researchgate.nettcichemicals.com The long aliphatic chain of this compound may influence reactivity in unique ways, for instance, through self-assembly or altered solubility profiles.
Future research directions include:
New Catalytic Systems : Exploring a broader range of transition metal catalysts (e.g., copper, silver, palladium) can unlock novel transformations. organic-chemistry.orgacs.org For example, Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C–H oxidation allows for the synthesis of oxazolidinones from simple N-Boc amines, a route that furnishes products with distinct regioselectivity. acs.org
Asymmetric Transformations : Developing new asymmetric reactions where the N-acyl oxazolidinone itself is the product of a catalytic enantioselective process, rather than just an intermediate auxiliary. nih.gov
Organocatalysis : Investigating the use of the oxazolidinone scaffold as a platform for designing new organocatalysts could open up new applications in metal-free synthesis. researchgate.net
Intramolecular Acyl Transfer : A novel cysteine-derived oxazolidinone auxiliary has been used to demonstrate N-to-S acyl transfer, enabling the chemoselective conversion of products into various carboxylic acid derivatives, including valuable thioesters. digitellinc.com Exploring similar intramolecular activation strategies with this compound could lead to new synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reaction control. numberanalytics.comunimi.it Integrating the synthesis and application of this compound into these platforms is a key challenge for industrial and large-scale academic applications.
Key areas for development are:
Continuous Flow Synthesis : Developing robust flow chemistry protocols for the synthesis of the oxazolidinone core and its subsequent acylation. nih.gov This would allow for safer handling of potentially hazardous reagents and intermediates, as well as improved heat transfer for highly exothermic or cryogenic reactions. unimi.itresearchgate.net The alkylation of N-acyl oxazolidinones has already been successfully investigated under flow conditions. chempedia.info
Automated Reaction Optimization : Utilizing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperature) to optimize the synthesis of this compound and its derivatives.
In-line Purification : Integrating purification steps, such as using immobilized scavengers, directly into the flow process to streamline the production of the final compound. unimi.it
Advanced Computational Design for Directed Synthesis and Biological Studies
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. nih.gov For a molecule like this compound, computational studies can accelerate the discovery of new applications and refine its molecular design for specific targets.
Future research will leverage:
Quantitative Structure-Activity Relationship (QSAR) : Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), to correlate the structural features of oxazolidinone derivatives with their biological activity. nih.gov Such models can predict the potency of new analogues and guide the synthesis of more effective compounds.
Molecular Docking : Performing docking studies to predict and analyze the binding interactions of this compound with biological targets like the bacterial ribosome or other enzymes. researchgate.netmdpi.comnih.gov This can provide a rationale for observed activity and suggest specific structural modifications to enhance binding affinity.
Molecular Dynamics (MD) Simulations : Using MD simulations to validate docking poses and understand the dynamic behavior of the ligand-receptor complex over time, offering deeper insights into the mechanism of action. mdpi.com
Table 2: Example Parameters from a CoMFA Study on Oxazolidinones
| Parameter | Value | Significance |
|---|---|---|
| q² (cross-validated r²) | 0.681 | Indicates good predictive ability of the model. nih.gov |
| R² (non-cross-validated r²) | 0.991 | Shows a high correlation between predicted and observed activity for the training set. nih.gov |
| Steric Contribution | 0.542 | Suggests that the size and shape of substituents are slightly more critical than electrostatic factors for activity. nih.gov |
| Electrostatic Contribution | 0.458 | Indicates that electrostatic interactions are also a significant contributor to biological activity. nih.gov |
This data, from a study on (S)-3-Aryl-5-substituted oxazolidinones, illustrates the type of predictive model that could be developed for novel derivatives. nih.gov
Unraveling Complex Biological Mechanisms through Chemical Probes
The well-defined mechanism of action for many oxazolidinones—inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit—makes them excellent candidates for chemical probes. mdpi.comnih.gov The unique long lipid chain of this compound makes it particularly interesting for probing biological systems where lipid interactions are important.
Future research avenues include:
Target Identification : Using tagged versions of this compound to identify potential new biological targets beyond the ribosome. The long acyl chain could facilitate interaction with cell membranes or enzymes involved in fatty acid metabolism.
Mechanism of Resistance : Designing probes to study the molecular mechanisms by which bacteria might develop resistance to this class of compounds. nih.gov
Probing Lipid-Protein Interactions : The pentadecanoyl group can serve as an anchor to cellular membranes or a substrate mimic for lipid-binding proteins, allowing the oxazolidinone core to act as a reporter or inhibitor in these specific microenvironments.
Expanding the Scope of Application in Diverse Chemical Disciplines
While the historical focus for oxazolidinones has been on their role as antibacterial agents and chiral auxiliaries, the unique structure of this compound suggests potential applications in other fields. nih.govresearchgate.net
Promising areas for exploration include:
Medicinal Chemistry : Investigating the activity of this compound and its analogues against other therapeutic targets, including cancer, inflammation, and neurological disorders, where oxazolidinone scaffolds have shown promise. nih.govresearchgate.netrsc.org
Materials Science : Exploring the self-assembly properties imparted by the long aliphatic chain. This could lead to the development of novel surfactants, gelling agents, or components for liquid crystals.
Agrochemicals : Screening for potential herbicidal or pesticidal activity, as the oxazolidinone core is present in some commercial agrochemicals. researchgate.net
Complex Molecule Synthesis : Utilizing this compound as a specialized chiral building block for the total synthesis of complex natural products that feature long-chain acyl moieties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
